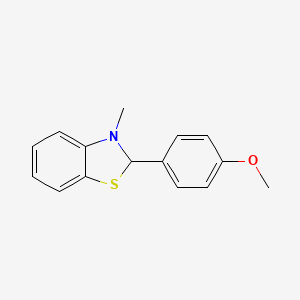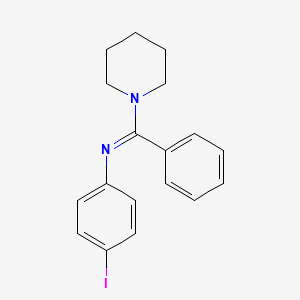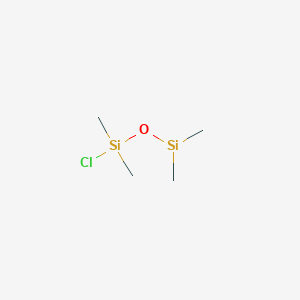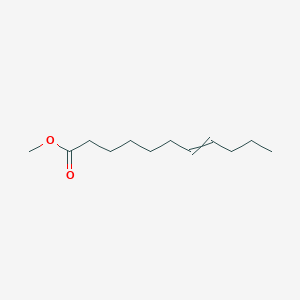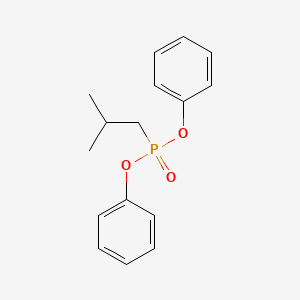![molecular formula C10H9ClN2O3 B14633904 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 54080-60-3](/img/structure/B14633904.png)
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 5-chloro-2-aminophenol with 2-bromo-1-(hydroxyimino)propane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-Nitro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one.
Reduction: 5-Chloro-3-[2-(amino)propyl]-1,3-benzoxazol-2(3H)-one.
Substitution: 5-Substituted-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one derivatives.
Scientific Research Applications
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Biological Research: It is used as a probe to study the biological pathways involving benzoxazole derivatives.
Material Science: Benzoxazole derivatives are known for their photophysical properties, making them useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one involves its interaction with cellular targets, leading to cytotoxic effects. The hydroxyimino group is believed to play a crucial role in its biological activity by forming reactive intermediates that can interact with cellular macromolecules. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-[3-(cyclic amine)propyl]-1,3-benzoxazol-2(3H)-one: Similar structure but with a cyclic amine group instead of a hydroxyimino group.
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one: Similar structure but with a chloropropyl group instead of a hydroxyimino group.
Uniqueness
5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
54080-60-3 |
|---|---|
Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
5-chloro-3-(2-hydroxyiminopropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H9ClN2O3/c1-6(12-15)5-13-8-4-7(11)2-3-9(8)16-10(13)14/h2-4,15H,5H2,1H3 |
InChI Key |
VZHYCSJLMQRHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)

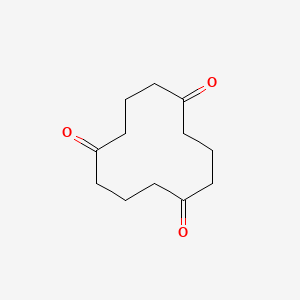

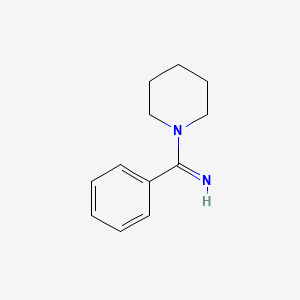

propanedioate](/img/structure/B14633864.png)
![N-[3-(Nonyloxy)phenyl]acetamide](/img/structure/B14633871.png)

